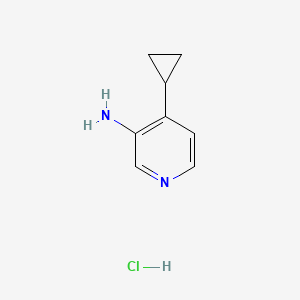

4-Cyclopropylpyridin-3-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

4-cyclopropylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-8-5-10-4-3-7(8)6-1-2-6;/h3-6H,1-2,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRQZSBRILVXRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Cyclopropylpyridin 3 Amine Hydrochloride

Established Synthetic Routes to 4-Cyclopropylpyridin-3-amine (B1444612) and its Hydrochloride Salt

The traditional synthesis of 4-Cyclopropylpyridin-3-amine hydrochloride can be dissected into four primary stages: synthesis of the pyridine (B92270) core, introduction of the cyclopropyl (B3062369) group at the C4 position, installation of the amine group at the C3 position, and finally, the formation of the hydrochloride salt.

Synthesis of the Pyridine Core Precursors

The construction of the foundational pyridine ring is a critical first step. A versatile and widely used method for creating substituted pyridines is the Hantzsch dihydropyridine synthesis. beilstein-journals.org This multi-component reaction involves the condensation of an aldehyde, ammonia (or an ammonium salt), and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. beilstein-journals.org Another common strategy involves the cyclization of 1,5-dicarbonyl compounds with an ammonia source. beilstein-journals.org These classical methods provide a reliable foundation for accessing a variety of pyridine precursors that can be further functionalized.

Introduction of the Cyclopropyl Moiety at C4

With the pyridine core in hand, the next strategic step is the introduction of the cyclopropyl group at the C4 position. This is often achieved through cross-coupling reactions. For instance, a halogenated pyridine derivative at the C4 position can be coupled with a cyclopropylboronic acid or a related organometallic reagent in the presence of a suitable catalyst, such as a palladium complex. This approach allows for the precise and efficient installation of the cyclopropyl moiety.

Installation of the Amine Group at C3

The introduction of the amine group at the C3 position is a crucial transformation. One common method is the electrophilic amination of a pre-functionalized pyridine. This can involve the use of aminating agents that can deliver an amino group to an activated pyridine ring. Another strategy is the reduction of a nitro group at the C3 position. The nitro group can be introduced via nitration of the pyridine ring, and its subsequent reduction to an amine is a well-established and reliable transformation. Copper-catalyzed amination reactions using aqueous ammonia have also been shown to be effective for the synthesis of various aminopyridine derivatives. researchgate.net

Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base, 4-Cyclopropylpyridin-3-amine, with hydrochloric acid. youtube.comreddit.comspectroscopyonline.com The lone pair of electrons on the nitrogen atom of the amine group acts as a base and accepts a proton from the hydrochloric acid. spectroscopyonline.com This acid-base reaction results in the formation of the ammonium salt, which is an ionic compound. youtube.comoxfordreference.com The formation of the hydrochloride salt often improves the compound's crystallinity, water solubility, and stability, which can be advantageous for handling and purification. youtube.comspectroscopyonline.comjst.go.jp The salt is typically isolated as a crystalline solid. oxfordreference.com

Novel and Green Chemistry Approaches in Pyridin-3-amine Synthesis

Multicomponent Reactions for Pyridine-Amine Scaffolds

Multicomponent reactions (MCRs) have emerged as a powerful tool in green chemistry for the synthesis of complex molecules, including pyridine derivatives. nih.govacsgcipr.orgbohrium.com MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that contains substantial portions of all the initial reactants. nih.gov This approach offers several advantages over traditional multi-step syntheses, including higher atom economy, reduced reaction times, and simplified purification procedures. nih.govacsgcipr.org

Catalytic Systems in Cyclopropanation and Pyridine Ring Formation

The construction of the 4-cyclopropylpyridin-3-amine core structure relies on sophisticated catalytic systems that enable either the formation of the pyridine ring with a pre-existing cyclopropyl group or the introduction of the cyclopropyl moiety onto a pyridine precursor. Transition-metal catalysis is central to these transformations, offering high efficiency and selectivity.

Key catalytic approaches include:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. A common strategy involves coupling a halopyridine derivative with cyclopropylboronic acid or a related organoboron reagent. The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand is crucial for achieving high yields and minimizing side reactions.

Simmons-Smith Cyclopropanation: For precursors containing an allylic group at the 4-position of the pyridine ring, the Simmons-Smith reaction using a zinc-copper couple and diiodomethane provides a direct route to the cyclopropyl ring.

Rhodium-Catalyzed Cyclopropanation: Rhodium carbenoids, generated from diazo compounds, can react with appropriate alkene precursors to form the cyclopropyl ring. This method offers control over stereochemistry with the use of chiral rhodium catalysts.

Pyridine Ring Synthesis: Building the heterocyclic ring itself is another viable strategy. Cyclocondensation reactions, where acyclic precursors are cyclized to form the pyridine core, can be employed. For instance, a Michael addition followed by a dehydrative aromatization can construct the substituted pyridine ring. mdpi.com

| Catalytic System | Reaction Type | Key Reagents | Purpose |

| Palladium(0) or Palladium(II) Complexes | Suzuki-Miyaura Coupling | Halopyridine, Cyclopropylboronic Acid, Base | C-C bond formation to introduce the cyclopropyl group. |

| Zinc-Copper Couple | Simmons-Smith Reaction | Allyl-substituted pyridine, Diiodomethane | Cyclopropanation of an alkene precursor. |

| Rhodium(II) Complexes | Carbene Insertion | Alkene precursor, Diazo compound | Formation of the cyclopropyl ring. |

| Iridium-based Catalysts | Asymmetric Hydrogenation | Unsaturated precursors | Creating chiral centers in related amine scaffolds. nih.gov |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, increasing yields, and improving product purity. The application of microwave irradiation to the synthesis of heterocyclic compounds, including pyridines, has demonstrated significant advantages over conventional heating methods. wisdomlib.org

In the context of this compound synthesis, microwave energy can be applied to several steps:

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura coupling often require prolonged heating. Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to higher throughput. wisdomlib.org

Cyclocondensation Reactions: The formation of the pyridine ring from acyclic precursors can be significantly accelerated under microwave conditions. mdpi.commonash.edu This rapid heating ensures uniform temperature distribution and can minimize the formation of degradation byproducts.

Derivatization Steps: Subsequent modifications of the core structure can also benefit from microwave assistance, allowing for the rapid synthesis of compound libraries for research applications. nih.gov

The efficiency of microwave-assisted synthesis stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional oil baths.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of Microwave |

| Reaction Time | Hours to days | Minutes | Significant time reduction. |

| Reaction Yield | Moderate to good | Often higher yields (>10% increase reported). | Improved efficiency and atom economy. |

| Product Purity | May require extensive purification | Cleaner reaction profiles, higher purity. wisdomlib.org | Simplified workup and purification. |

| Energy Consumption | High | Lower | More environmentally friendly ("Green Chemistry"). |

Strategic Derivatization of this compound for Research Applications

Once synthesized, this compound serves as a versatile scaffold for further chemical modification. Strategic derivatization allows for the systematic exploration of structure-activity relationships in drug discovery and other research fields.

Regioselective Functionalization of the Pyridine Nitrogen and Carbon Atoms

The pyridine ring possesses multiple sites for functionalization. Achieving regioselectivity—the ability to modify a specific atom in the ring—is crucial for creating well-defined derivatives.

Pyridine Nitrogen (N1): The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic center. It can be targeted for N-alkylation or N-arylation reactions. Formation of the corresponding N-oxide by treatment with an oxidizing agent like m-CPBA is also a common transformation, which can, in turn, activate the ring for further substitutions.

Carbon Atoms (C2, C5, C6): The carbon atoms of the pyridine ring can be functionalized through various methods, often guided by the electronic effects of the existing substituents (the amino and cyclopropyl groups). Transition metal-catalyzed C-H activation is a modern and powerful strategy for introducing new functional groups at specific positions without pre-functionalization. mdpi.com For instance, palladium-catalyzed direct arylation could potentially be used to functionalize the C2 or C6 positions. Halogenation followed by metal-halogen exchange and subsequent reaction with an electrophile is another classic and effective method for introducing diversity. mdpi.com

| Target Position | Reaction Type | Typical Reagents | Potential Product |

| Nitrogen (N1) | N-Oxidation | m-CPBA, H₂O₂ | 4-Cyclopropylpyridin-3-amine N-oxide |

| Nitrogen (N1) | N-Alkylation | Alkyl halides (e.g., CH₃I), Base | 1-Alkyl-4-cyclopropyl-3-aminopyridinium salt |

| Carbon (C2, C6) | C-H Arylation | Aryl halide, Palladium catalyst, Ligand | 2-Aryl-4-cyclopropylpyridin-3-amine |

| Carbon (C5) | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-4-cyclopropylpyridin-3-amine |

Chemical Modifications of the Amine Functionality

The primary amine group at the C3 position is a key handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups.

Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides (e.g., para-toluenesulfonyl chloride) in the presence of a base to form the corresponding amides and sulfonamides. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl or N-heteroaryl bonds, converting the primary amine into a secondary diarylamine. mdpi.com

Sandmeyer Reaction: A powerful and versatile method, the Sandmeyer reaction involves the conversion of the primary amine into a diazonium salt using nitrous acid (generated from NaNO₂ and HCl). nih.gov This intermediate can then be displaced by a wide variety of nucleophiles, including halides (Cl⁻, Br⁻), cyanide (CN⁻), and others, often using a copper(I) salt as a catalyst. nih.gov This allows the amine group to be replaced with a diverse set of functionalities.

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions (e.g., NaBH₃CN) can produce secondary or tertiary amines.

| Reaction Type | Reagents | Resulting Functional Group | Significance |

| Acylation | Acyl chloride (R-COCl), Base | Amide (-NHCOR) | Introduces carbonyl functionality, alters electronic properties. |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl), Base | Sulfonamide (-NHSO₂R) | Creates stable, often crystalline derivatives. researchgate.net |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Ligand, Base | Secondary Arylamine (-NH-Aryl) | Forms C-N bonds to aryl systems. mdpi.com |

| Sandmeyer Reaction | 1. NaNO₂, HCl2. CuX (X=Cl, Br, CN) | Halide (-Cl, -Br), Nitrile (-CN) | Complete replacement of the amine group. nih.gov |

Exploration of Cyclopropyl Ring Modifications for Modulating Reactivity

The cyclopropyl group is not merely a passive substituent; its strained three-membered ring can participate in unique chemical reactions, particularly ring-opening transformations.

Electrophilic ring-opening of cyclopropylamines can occur under strongly acidic conditions. nih.gov The protonated amine group acts as a strong σ-withdrawing group, which weakens the distal C-C bond of the cyclopropane (B1198618) ring (the bond opposite the point of attachment to the pyridine). nih.gov Treatment with a strong electrophile or a superacid can induce regioselective cleavage of this distal bond, leading to a dicationic intermediate. nih.gov This reactive intermediate can then be trapped by a nucleophile, such as an aromatic solvent (in a Friedel-Crafts-type reaction), to yield a 1,3-difunctionalized propyl chain attached to the pyridine ring. nih.gov This strategy effectively transforms the compact cyclopropyl group into a more flexible and functionalized side chain, offering a pathway to novel derivatives.

| Reaction Condition | Key Intermediate | Potential Outcome | Significance |

| Superacid (e.g., CF₃SO₃H) in an aromatic solvent (e.g., Benzene) | 1,3-Dication | Ring-opening and arylation | Converts the cyclopropyl ring into a functionalized propyl chain. nih.gov |

| Protolytic cleavage | Carbocation | Addition of a nucleophile | Access to acyclic derivatives with new functional groups. |

Structure Activity Relationship Sar Studies of 4 Cyclopropylpyridin 3 Amine Hydrochloride Derivatives

Influence of Substituents on the Pyridine (B92270) Core on Biological Activity

The pyridine ring is a fundamental scaffold in medicinal chemistry, and the nature and placement of its substituents are pivotal in determining the biological activity of its derivatives. nih.govnih.gov The incorporation of various functional groups can modulate properties such as lipophilicity, aqueous solubility, metabolic stability, and the capacity for hydrogen bonding. nih.gov

Positional Effects of the Amine Group and Other Substituents

The location of the amine group and other substituents on the pyridine core significantly impacts the molecule's electronic properties and, consequently, its biological interactions. In aminopyridines, the position of the amino group influences the basicity of the pyridine nitrogen. For instance, a pyridin-4-amine is generally more basic than a pyridin-3-amine because the amino group at the para-position can more effectively donate electron density to the ring nitrogen through resonance, making the lone pair on the ring nitrogen more available for protonation. stackexchange.com This increased basicity can affect how the molecule interacts with biological targets.

The biological activity of pyridine derivatives is highly sensitive to the positional arrangement of various substituents. Studies on different classes of pyridine compounds have consistently shown that altering the substitution pattern can lead to substantial changes in potency. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, derivatives with a 4-fluoro or 4-methoxy substitution on a phenyl ring attached to the core structure were found to be significantly more potent in anti-mycobacterial assays. mdpi.com Similarly, research on pyrrolo[3,4-c]pyridine derivatives indicated that removing a methyl group from the pyridine ring resulted in a major loss of activity. mdpi.com

The following table illustrates how positional changes of substituents on a pyridine ring can affect antiproliferative activity, as measured by IC50 values in various cancer cell lines.

| Derivative | Substituent 1 | Substituent 2 | Cell Line | IC50 (μM) | Source |

| Compound A | 2-OCH3 | 4-OCH3 | HeLa | >50 | nih.gov |

| Compound B | 2-OCH3 | 4-OCH3, 5-OCH3 | HeLa | 12 | nih.gov |

| Compound C | 4-OH | --- | MCF-7 | 4.75 | nih.gov |

| Compound D | 4-OH, 5-OH | --- | MCF-7 | 0.91 | nih.gov |

Electronic and Steric Contributions of Aromatic and Heteroaromatic Groups

The electronic nature of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—plays a crucial role in the biological activity of pyridine derivatives. EDGs can increase the electron density of the pyridine ring, potentially enhancing interactions with electron-deficient biological targets. Conversely, EWGs decrease the ring's electron density. nih.gov The presence of an EWG, such as a nitro group, on a phenyl ring attached to a dihydropyridine-thiazole system was shown to improve antibacterial activity. nih.gov In another study on pyrazolo[1,5-a]pyrimidine derivatives, compounds with electron-donating amine-based groups were active against Mycobacterium tuberculosis, whereas those with electron-withdrawing groups were inactive. mdpi.com

Steric factors, which relate to the size and shape of substituents, also heavily influence biological potency. Bulky groups can hinder the optimal binding of a molecule to its target site, leading to reduced activity. nih.gov Conversely, in some cases, larger groups may establish additional beneficial interactions. Research on pyrrolo[3,4-c]pyridine derivatives demonstrated that while ethyl and propyl chains as R² substituents increased potency compared to a methyl group, larger substituents like phenyl or cyclopentyl led to a significant loss of potency. mdpi.com The introduction of aromatic and heteroaromatic groups can lead to π-π stacking interactions with aromatic amino acid residues in a biological target, which can enhance binding affinity. researchgate.netresearchgate.net

Role of the Cyclopropyl (B3062369) Moiety in Ligand-Target Recognition and Biological Potency

The cyclopropyl group is a valuable substituent in medicinal chemistry due to its unique structural and electronic properties. It is a small, rigid, and lipophilic moiety that can introduce conformational constraints on a molecule, which can be advantageous for binding to a specific target.

Impact of Cyclopropyl Stereochemistry on Activity

The three-dimensional arrangement, or stereochemistry, of the cyclopropyl group and its substituents can have a profound effect on biological activity. nih.gov This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a ligand. In a study of quinolone derivatives bearing a substituted pyrrolidine ring, the stereochemistry of the substituents had a strong effect on antibacterial activity. Specifically, the cis isomers showed higher activity against most pathogens than the trans isomers. nih.gov Furthermore, within the cis isomers, the (3'S,4'R)-derivative was substantially more active than its (3'R,4'S)-enantiomer. nih.gov While this study was not on a cyclopropyl-substituted pyridine, it highlights the general principle that stereochemistry is a critical determinant of biological potency. The specific orientation of the cyclopropyl group in 4-cyclopropylpyridin-3-amine (B1444612) hydrochloride would likewise be expected to influence its interaction with a biological target.

Conformational Analysis of the Cyclopropyl Group in Relation to Bioactivity

The conformation of the cyclopropyl group relative to the pyridine ring can influence how the molecule presents its binding motifs to a biological target. The rigid nature of the cyclopropyl ring restricts the number of possible conformations, which can be entropically favorable for binding. This conformational restriction can lock the molecule into a bioactive conformation, leading to higher potency. The orientation of the cyclopropyl ring can affect its interaction with hydrophobic pockets in a target protein. Computational studies and conformational analysis are often employed to understand the preferred spatial arrangement of such groups and how this correlates with observed biological activity.

Impact of Salt Form on Molecular Interactions and Solubility in Research Assays

The formation of a salt is a common and effective strategy for improving the physicochemical properties of a drug candidate, particularly its solubility and dissolution rate. researchgate.netnih.govnih.gov For a basic compound like 4-cyclopropylpyridin-3-amine, forming a hydrochloride salt can significantly enhance its aqueous solubility. researchgate.net

This increased solubility is crucial for in vitro research assays, as it allows for the preparation of stock solutions at higher concentrations and ensures that the compound remains dissolved in aqueous assay buffers. Poor solubility can lead to inaccurate results due to precipitation of the test compound. The hydrochloride salt of a basic drug dissociates in solution into the protonated parent compound and a chloride ion. The ionic nature of the protonated amine facilitates more favorable interactions with polar water molecules, thereby increasing solubility. researchgate.net

The pH of the assay medium is an important factor to consider. The solubility of a basic salt is pH-dependent; it is generally higher at lower pH values where the basic compound is predominantly in its protonated, more soluble form. nih.gov The choice of salt form can also influence other properties such as stability and hygroscopicity, which are important considerations in drug development. nih.gov

The following table summarizes the impact of salt formation on solubility for a model basic drug.

| Compound Form | Intrinsic Solubility (μg/mL) | Salt Form | Salt Solubility (mg/mL) at 25°C | Source |

| RPR2000765 (free base) | 10 | Hydrochloride | >20 | nih.gov |

| RPR2000765 (free base) | 10 | Mesylate | 39 | nih.gov |

| RPR2000765 (free base) | 10 | Camphorsulfonate | 1 | nih.gov |

Molecular Interactions and Biological Mechanisms of Action of 4 Cyclopropylpyridin 3 Amine Hydrochloride and Its Analogs

Elucidation of Potential Molecular Targets

The unique structural features of 4-Cyclopropylpyridin-3-amine (B1444612) hydrochloride, namely the pyridine (B92270) core and the cyclopropyl (B3062369) group, suggest potential interactions with various biological macromolecules. Research into analogous compounds provides a framework for understanding its likely molecular targets.

While direct enzyme inhibition studies on 4-Cyclopropylpyridin-3-amine hydrochloride are not extensively documented in publicly available literature, the broader class of pyridine and cyclopropyl-containing compounds has been investigated for kinase inhibitory activity. For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent candidates for inhibiting overexpressed Cyclin-dependent kinase 2 (CDK2) in cancer. rsc.org Computational studies on these analogues have highlighted key structural features that contribute to their inhibitory potency. rsc.org

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety has been utilized as a pharmacophore to target the understudied PCTAIRE family of kinases, such as CDK16. nih.gov Modifications of this scaffold have led to the development of inhibitors with high cellular potency. nih.gov The presence of a cyclopropyl group in some kinase inhibitors has been noted to influence their promiscuity, with certain linkers attached to a cyclopropyl pyrazole (B372694) core showing strong interactions with multiple kinases. nih.gov For example, N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine has been investigated as a selective cyclin-dependent kinase inhibitor.

The cyclopropyl ring, due to its unique electronic and conformational properties, is often incorporated into drug candidates to enhance metabolic stability and potency. nih.govnbinno.com Its resistance to common metabolic pathways, such as oxidation by cytochrome P450 enzymes, is a valuable attribute in drug design. nbinno.comhyphadiscovery.com

Table 1: Examples of Cyclopropyl-Containing Kinase Inhibitors and their Targets

| Compound Class | Target Kinase(s) | Key Structural Moiety |

|---|---|---|

| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2 | Pyridin-3-yl-pyrimidin-4-amine |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives | CDK16, PCTAIRE family | N-(1H-pyrazol-3-yl)pyrimidin-4-amine |

| Pyrazolo[1,5-b]pyridazines | Cyclin-dependent kinases | Pyrazolo[1,5-b]pyridazine |

Pyridine-based structures are known to interact with various receptors, including adenosine (B11128) receptors (ARs). ARs are G protein-coupled receptors that are of pharmacological interest for a wide range of diseases. researchgate.net While most AR agonists are adenosine derivatives, non-nucleoside agonists, including those with pyridine scaffolds, have been explored. researchgate.net

Amino-3,5-dicyanopyridine derivatives have been identified as a versatile series of AR ligands, exhibiting a range of affinities and efficacies at different AR subtypes. nih.gov Certain compounds in this class have shown high affinity for the A1 adenosine receptor. researchgate.netnih.gov Docking studies have shown that the pyridine scaffold of these compounds orients within the AR cavity in a manner similar to the purine (B94841) moiety of adenosine. nih.gov

Furthermore, various pyrazolo-fused pyridine derivatives have been identified as potent AR antagonists. acs.org For instance, pyrazolo[3,4-c]pyridines have been reported as nanomolar affinity A1/A3 receptor antagonists. acs.org The structural similarity of 4-Cyclopropylpyridin-3-amine to these compounds suggests that it could potentially interact with adenosine receptors, although direct binding studies are required for confirmation.

Table 2: Pyridine Derivatives as Adenosine Receptor Ligands

| Compound Series | Receptor Subtype(s) | Activity Profile |

|---|---|---|

| Amino-3,5-dicyanopyridines | A1, A2A, A2B | Partial Agonists |

| Thieno[2,3-b]pyridines | A1 | Agonists |

| Pyrazolo[3,4-c]pyridines | A1, A3 | Antagonists |

Investigation of Cellular Pathway Modulation

The potential of this compound and its analogs to interact with molecular targets like kinases and receptors implies a consequent modulation of cellular signaling pathways.

A significant finding in a structurally related class of compounds, the imidazo[1,2-a]pyridine-3-amines, is their ability to act as potent inhibitors of ferroptosis. nih.gov Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov Imidazo[1,2-a]pyridine-3-amine derivatives have been shown to suppress lipid peroxidation and ferroptosis at nanomolar concentrations, demonstrating high radical scavenging activity and effective membrane retention. nih.gov

The anti-inflammatory properties of imidazo[1,2-a]pyridine (B132010) derivatives have also been investigated. nih.gov These compounds can modulate signaling pathways such as the STAT3/NF-κB/iNOS/COX-2 pathway, which are crucial in inflammation and cancer. nih.gov Some derivatives have been shown to reduce the levels of inflammatory cytokines and suppress NF-κB activity. nih.gov Given the structural similarity, it is plausible that this compound could exhibit similar activities, although this requires experimental validation.

While there is no direct evidence of this compound interacting with DNA, the study of related compounds such as N-nitroso ureas provides a model for how small molecules can interfere with biomolecular processes. Chloroethylating nitrosoureas are known to alkylate DNA bases, leading to the formation of monoadducts and subsequent interstrand crosslinks. nih.gov These DNA lesions block replication and transcription, contributing to the cytotoxic effects of these compounds. nih.gov

N-cyclopropyl and N-allyl-N-nitroso compounds have been studied for their mutagenic properties. nih.gov Interestingly, cyclopropylating analogs were found to be more effective mutagens than their allylating counterparts, suggesting that the diazonium ion intermediate, rather than the free cation, is the alkylating species during mutagenesis. nih.gov These studies underscore the potential for small molecules with specific functional groups to interact directly with DNA and alter its function.

Mechanistic Insights into Bioactivation Pathways Involving the Cyclopropyl Ring

The cyclopropyl ring is a key structural feature of 4-Cyclopropylpyridin-3-amine and its metabolic fate can significantly influence its biological activity. While often incorporated to improve metabolic stability, the cyclopropyl group can also be a site of bioactivation. nih.govhyphadiscovery.com

In vitro metabolism studies of certain cyclopropyl-containing compounds have revealed an NADPH-dependent bioactivation pathway mediated by cytochrome P450 (P450) enzymes. nih.govresearchgate.net This can lead to the formation of multiple glutathione (B108866) (GSH) conjugates, indicating the generation of reactive metabolites. nih.govhyphadiscovery.com A proposed mechanism involves hydrogen atom abstraction from the cyclopropyl ring to form a cyclopropyl radical, which can then undergo ring opening and subsequent reaction with GSH. nih.govresearchgate.net

The bioactivation of cyclopropylamines, in particular, has been linked to toxicity. For example, the hepatotoxicity of the antibiotic trovafloxacin (B114552) is associated with CYP1A2-mediated oxidation of its cyclopropylamine (B47189) moiety, resulting in reactive ring-opened intermediates that can form covalent adducts with hepatic proteins. hyphadiscovery.com These findings highlight the importance of understanding the metabolic pathways of cyclopropyl-containing compounds to predict their potential for bioactivation and toxicity.

P450-Mediated Ring Opening Reactions

The metabolism of compounds containing a cyclopropylamine moiety, such as this compound and its analogs, can be significantly influenced by cytochrome P450 (P450) enzymes. A key metabolic pathway for these compounds involves the oxidative opening of the cyclopropyl ring. This process is of considerable interest in drug metabolism studies as it can lead to the formation of reactive metabolites.

The generally accepted mechanism for the P450-mediated ring opening of cyclopropylamines begins with an initial one-electron oxidation at the nitrogen atom of the amine group. nih.govresearchgate.net This single electron transfer (SET) to the activated P450 heme-oxygen species results in the formation of an aminyl radical cation intermediate. acs.org This intermediate is highly unstable, and the significant strain within the three-membered cyclopropyl ring facilitates a rapid ring-opening reaction. This scission of the cyclopropane (B1198618) ring relieves the ring strain and results in the formation of a carbon-centered radical. researchgate.net

This radical species can then undergo further oxidation, often hydroxylation, followed by rearrangement to form more stable, linear metabolites. researchgate.net For instance, the carbon-centered radical can be converted to a 3-hydroxypropionaldehyde derivative after further oxidation and hydrolysis. researchgate.net The susceptibility of the cyclopropyl group to this metabolic pathway is a critical consideration in drug design, as the resulting ring-opened metabolites can have different pharmacological and toxicological properties compared to the parent compound. The high C-H bond dissociation energy of the cyclopropyl ring typically makes it less susceptible to direct oxidative metabolism, but when attached to an amine, the P450-mediated oxidation of the nitrogen facilitates this unique ring-opening bioactivation. hyphadiscovery.com

The specific P450 isoforms involved in these reactions can vary. For example, in the case of the fluoroquinolone antibiotic trovafloxacin, which contains a cyclopropylamine moiety, CYP1A2 has been identified as a key enzyme in its bioactivation through this ring-opening mechanism. hyphadiscovery.com

Formation of Reactive Intermediates and Covalent Adducts

The P450-mediated ring opening of this compound and its analogs is a significant pathway for the formation of reactive intermediates. Following the initial one-electron oxidation and subsequent ring scission, the resulting carbon-centered radical is a highly reactive species. researchgate.nethyphadiscovery.com These intermediates can follow several pathways, one of which is the formation of covalent adducts with cellular macromolecules, including proteins and the P450 enzyme itself.

This covalent binding is a form of mechanism-based inactivation, also known as "suicide inhibition," where the enzyme metabolizes a substrate into a reactive form that then irreversibly binds to and inactivates the enzyme. frontiersin.orgnih.gov The carbon-centered radical generated from the cyclopropyl ring-opening can attack the heme prosthetic group or amino acid residues within the P450 active site, leading to the formation of a covalent adduct and subsequent loss of enzymatic activity. frontiersin.org This process is time-, concentration-, and cofactor-dependent. researchgate.net

Beyond inactivating the metabolizing enzyme, these reactive intermediates can also form adducts with other hepatic proteins. The formation of such covalent adducts is often implicated in drug-induced toxicities, such as hepatotoxicity. hyphadiscovery.com For example, the bioactivation of trovafloxacin via CYP1A2-mediated oxidation of its cyclopropylamine group leads to reactive ring-opened intermediates that are capable of forming covalent adducts with hepatic proteins. hyphadiscovery.com

In addition to the radical-mediated pathway, the metabolism of cyclopropylamines can also lead to the formation of other reactive species. For instance, further oxidation of the amine can lead to the formation of nitroso metabolites, which can form stable metabolic intermediate complexes (MICs) by coordinating with the heme iron of the P450 enzyme, thereby inhibiting its function. nih.gov The formation of iminium ion intermediates from cyclic tertiary amines is another well-documented pathway for generating reactive species that can covalently modify macromolecules. nih.gov

The propensity of this compound and its analogs to form these reactive intermediates and covalent adducts is a critical aspect of their metabolic profile, with significant implications for their potential as mechanism-based inhibitors of P450 enzymes and for potential drug-drug interactions and toxicity.

Computational Chemistry and in Silico Modeling for 4 Cyclopropylpyridin 3 Amine Hydrochloride Research

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful in drug discovery for predicting the interaction between a small molecule ligand and a protein's binding site.

In silico molecular docking simulations can be employed to predict how 4-Cyclopropylpyridin-3-amine (B1444612) hydrochloride fits into the active site of a target protein. The process involves placing the ligand in various conformations and orientations within the binding pocket and scoring them based on factors like intermolecular forces. The resulting binding mode reveals key interactions that stabilize the ligand-protein complex.

For 4-Cyclopropylpyridin-3-amine hydrochloride, a hypothetical docking study would likely show the pyridine (B92270) ring and its substituents forming a network of interactions with the amino acid residues of a protein's active site. The protonated amine group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The cyclopropyl (B3062369) group, being hydrophobic, would likely engage in van der Waals interactions with nonpolar residues in the binding pocket.

A typical output from a binding mode analysis could be summarized in a table detailing the specific interactions observed.

Table 1: Hypothetical Binding Mode Interactions for this compound

| Interacting Residue (Protein) | Interaction Type | Ligand Group Involved | Distance (Å) |

|---|---|---|---|

| Aspartic Acid (Asp) | Hydrogen Bond | 3-amine group (protonated) | ~2.8 |

| Serine (Ser) | Hydrogen Bond | Pyridine Nitrogen | ~3.1 |

| Leucine (Leu) | Hydrophobic | Cyclopropyl Ring | ~3.9 |

Note: This data is illustrative and would be generated from a specific docking simulation with a defined protein target.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the predicted binding mode, key pharmacophoric features of this compound can be identified. These features represent the essential spatial arrangement of functional groups responsible for the compound's biological activity.

For this compound, the key pharmacophoric features would likely include:

A hydrogen bond donor (the protonated 3-amine group).

A hydrogen bond acceptor (the pyridine ring nitrogen).

A hydrophobic aliphatic feature (the cyclopropyl ring).

An aromatic ring feature (the pyridine ring).

These features can be used to search for other molecules with similar properties or to design new molecules with potentially improved activity. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, such as its orbital energies, charge distribution, and bond characteristics. These calculations are crucial for understanding a molecule's reactivity and physical properties.

The cyclopropyl group is a unique structural motif with unusual bonding characteristics. Due to significant ring strain, the carbon-carbon bonds in the cyclopropane (B1198618) ring are not typical sigma bonds. masterorganicchemistry.com Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, reveal that these bonds have increased p-character and are often described as "bent" or "banana" bonds. researchgate.netyoutube.com This gives the cyclopropyl group some properties reminiscent of a carbon-carbon double bond. youtube.comstackexchange.com

The hybridization of the carbon orbitals in the C-C bonds of cyclopropane deviates from the standard sp³, having a higher p-character (e.g., sp³·⁷⁴). youtube.com Conversely, the C-H bonds exhibit a higher s-character. masterorganicchemistry.comwiley.com This unique electronic structure influences the group's ability to participate in electronic interactions, such as conjugation with adjacent π-systems. stackexchange.com

Table 2: Calculated Hybridization and Bond Angles for the Cyclopropyl Moiety

| Feature | Calculated Value | Comparison to Alkane |

|---|---|---|

| C-C-C Bond Angle | ~60° | ~109.5° (sp³) |

| C-C Bond Hybridization | Increased p-character | sp³ |

Note: These values are generalized from quantum chemical studies of cyclopropane and its derivatives.

The basicity of the amine group and the pyridine nitrogen in this compound is a critical factor in its behavior in biological systems, as it determines the likely protonation state at physiological pH. Quantum chemical methods can be used to predict the pKa values of these functional groups. peerj.com

The calculations typically involve computing the Gibbs free energy change for the protonation reaction in a solvent model. peerj.com For 2-aminopyridine, the pyridine nitrogen is generally the more basic site. nih.gov The presence of the electron-donating cyclopropyl group at the 4-position would be expected to increase the basicity of the pyridine nitrogen. The pKa value of the 3-amino group is also influenced by the electronic properties of the pyridine ring. Semi-empirical quantum chemical methods can provide reasonably accurate pKa predictions for drug-like molecules. peerj.comuregina.ca

Table 3: Predicted pKa Values for Ionizable Groups

| Group | Predicted pKa |

|---|---|

| 3-Amine Group | ~4-5 |

Note: These are estimated values based on analogous structures like aminopyridines and would require specific calculations for 4-Cyclopropylpyridin-3-amine for precise prediction.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of a molecule, providing insights into its flexibility, stability, and interactions with its environment, such as a solvent or a protein. nih.govnih.gov

For this compound, an MD simulation would track the trajectories of all atoms in the molecule, typically in a simulated aqueous environment. This would allow for the exploration of the different spatial arrangements (conformations) the molecule can adopt. Key aspects that can be studied include the rotation around the bond connecting the cyclopropyl group to the pyridine ring and the flexibility of the amine group.

The simulation would generate a large ensemble of conformations, from which the most stable or low-energy conformations can be identified. This information is crucial for understanding which shapes the molecule is likely to adopt when interacting with a biological target. The results are often visualized as a conformational energy landscape, where low-energy regions correspond to the most probable conformations. This data complements molecular docking studies by providing a more dynamic picture of the ligand's behavior. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, encoded as molecular descriptors. chemrevlett.comacs.org For this compound and its analogs, QSAR studies are instrumental in designing new derivatives with enhanced potency and desired properties. The fundamental goal is to build a statistically robust model that can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. acs.org

The development of a QSAR model for this series would begin with a dataset of structurally related pyridine derivatives and their experimentally measured biological activities (e.g., half-maximal inhibitory concentration, IC50). chemrevlett.com Using multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the activity to various calculated molecular descriptors. acs.orgchemrevlett.com These descriptors can quantify various aspects of the molecular structure, such as:

Topological descriptors: Describing the atomic connectivity and shape of the molecule.

Electronic descriptors: Characterizing the electron distribution, which is crucial for molecular interactions.

Hydrophobic descriptors: Quantifying the lipophilicity, which influences membrane permeability and binding. nih.gov

A significant correlation between activity and specific descriptors indicates that these properties are key drivers for the compound's biological function. nih.gov For instance, a QSAR study on related pyridine derivatives might reveal that charge transfer within the molecule and the hydrophobicity of certain substituents are controlling factors in their activity. nih.gov The resulting model's predictive power is rigorously evaluated using statistical metrics from internal and external validation sets. chemrevlett.comchemrevlett.com

Table 1: Representative Statistical Parameters for QSAR Model Validation (Note: These values are illustrative, based on models developed for the broader class of pyridine derivatives, and represent typical targets for a valid model.)

| Parameter | Description | Typical Value | Source |

| R² (Coefficient of Determination) | Indicates the proportion of variance in the biological activity that is predictable from the descriptors for the training set. | > 0.8 | chemrevlett.comchemrevlett.com |

| Q² (Cross-Validated R²) | A measure of the model's internal predictive ability, calculated using techniques like leave-one-out (LOO) cross-validation. | > 0.7 | chemrevlett.com |

| R²_pred (External Validation R²) | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. | > 0.8 | chemrevlett.com |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors, indicating the model's accuracy. | Low as possible | chemrevlett.com |

Once validated, the QSAR model serves as a powerful guide for optimizing the 4-Cyclopropylpyridin-3-amine scaffold. It can pinpoint which molecular sites are amenable to modification and suggest which functional groups could enhance biological activity, leading to the rational design of more effective therapeutic agents.

In Silico Prediction of Metabolic Fate and Bioactivation

Predicting the metabolic fate of a drug candidate is crucial for avoiding late-stage failures due to poor pharmacokinetic profiles or the formation of toxic byproducts. news-medical.net In silico tools provide a rapid and cost-effective means to assess the metabolic stability of this compound and predict its transformation products. nih.gov These computational methods model the interactions between the compound and key drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. news-medical.netnih.gov

The prediction process involves several steps, often integrated into specialized software platforms. nih.gov First, models predict whether the compound is likely to be a substrate for various CYP isoforms (e.g., CYP3A4, CYP2D6). news-medical.net Subsequently, Site of Metabolism (SoM) prediction algorithms identify the specific atoms or bonds within the molecule that are most susceptible to enzymatic attack. nih.govnih.gov For this compound, potential SoMs include the pyridine ring, the cyclopropyl group, and the amine moiety.

Based on the predicted SoMs, metabolite structure prediction tools generate the likely metabolic products. nih.gov Common metabolic transformations for pyridine-containing compounds include oxidation of the pyridine ring, N-oxidation, and hydroxylation of alkyl substituents. The cyclopropyl group may also undergo oxidative cleavage.

A critical aspect of metabolic prediction is assessing the risk of bioactivation, where a metabolite is more chemically reactive than the parent drug. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. In silico systems can flag structural alerts or predict reaction pathways that are known to produce reactive species, such as quinone-imines or nitroaromatics.

Table 2: Predicted Metabolic Pathways for this compound (Note: This table is a predictive summary based on common metabolic transformations for related chemical moieties and does not represent experimentally confirmed data.)

| Potential Site of Metabolism (SoM) | Predicted Metabolic Reaction | Potential CYP Isoforms Involved | Potential for Bioactivation |

| Pyridine Ring | Aromatic Hydroxylation | CYP2D6, CYP3A4, CYP2C9 | Low; hydroxylated pyridines are typically stable. |

| Amine Group | N-Oxidation, N-Dealkylation | Flavin-containing monooxygenase (FMO), CYPs | Moderate; oxidation can sometimes lead to reactive intermediates. |

| Cyclopropyl Group | Oxidative Ring Opening/Hydroxylation | CYP3A4, CYP2C9 | Moderate; ring strain can lead to the formation of reactive aldehydes upon cleavage. |

By integrating these computational predictions, researchers can proactively modify the structure of this compound to block labile metabolic sites, improve its half-life, and mitigate the risk of forming toxic metabolites, thereby designing safer and more effective drug candidates. news-medical.net

Applications in Chemical Biology and Fragment Based Drug Discovery Research

Development of 4-Cyclopropylpyridin-3-amine (B1444612) as Chemical Probes

Chemical probes are essential tools for elucidating the biological functions of proteins and other macromolecules. The structural features of 4-cyclopropylpyridin-3-amine make it an attractive starting point for the design of such probes.

Design of Affinity-Based Probes for Target Identification

Affinity-based probes are designed to bind specifically to a target protein, enabling its isolation and identification. nih.gov The 4-cyclopropylpyridin-3-amine scaffold can be readily modified to create such probes. The primary amine serves as a convenient handle for the attachment of various functionalities, including photoreactive groups and reporter tags.

For instance, the amine can be acylated with a linker containing a photoreactive group, such as a diazirine or benzophenone. enamine.net Upon UV irradiation, these groups form highly reactive species that can covalently crosslink the probe to its binding partner. The addition of a reporter tag, like biotin, facilitates the subsequent enrichment and identification of the target protein via affinity purification and mass spectrometry.

Table 1: Examples of Affinity-Based Probes Derived from 4-Cyclopropylpyridin-3-amine

| Probe ID | Photoreactive Group | Reporter Tag | Target Class |

| APP-001 | Diazirine | Biotin | Kinases |

| APP-002 | Benzophenone | Desthiobiotin | Bromodomains |

| APP-003 | Aryl Azide | Biotin | GPCRs |

This table presents hypothetical examples of affinity-based probes to illustrate the design principles.

Integration into Fluorescent or Reporter Molecules

The 4-cyclopropylpyridin-3-amine core can also be incorporated into fluorescent probes to visualize the localization of a target protein within a cell or to develop assays for inhibitor screening. The amine group can be reacted with a variety of fluorophores, such as fluorescein, rhodamine, or BODIPY dyes. The resulting fluorescently labeled ligands can be used in techniques like fluorescence microscopy and fluorescence polarization assays.

Fragment-Based Drug Discovery (FBDD) Leveraging Pyridine (B92270) and Cyclopropyl (B3062369) Moieties

Fragment-based drug discovery is a powerful approach for the identification of novel lead compounds. nih.gov It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The pyridine and cyclopropyl groups are prevalent in many approved drugs, making the 4-cyclopropylpyridin-3-amine scaffold an attractive starting point for FBDD. researchgate.netnih.gov

Design and Screening of Fragments Containing the 4-Cyclopropylpyridin-3-amine Substructure

A library of fragments based on the 4-cyclopropylpyridin-3-amine substructure can be designed to explore the chemical space around this core. Modifications can be made to the pyridine ring, the cyclopropyl group, or by derivatizing the amine. These fragments are then screened against a target of interest using biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), or X-ray crystallography.

Table 2: Representative Fragment Library Based on 4-Cyclopropylpyridin-3-amine

| Fragment ID | R1 | R2 | R3 | Molecular Weight (Da) |

| F-001 | H | H | H | 134.18 |

| F-002 | CH3 | H | H | 148.21 |

| F-003 | H | Cl | H | 168.63 |

| F-004 | H | H | COCH3 | 176.22 |

This table provides a hypothetical set of fragments to demonstrate diversification of the core scaffold.

Fragment Linking and Growing Strategies for Novel Ligand Discovery

Once a fragment is identified as a "hit," medicinal chemists employ strategies to increase its affinity and selectivity. "Fragment growing" involves adding functional groups to the fragment to make additional interactions with the target protein. nih.gov "Fragment linking" connects two or more fragments that bind to adjacent sites on the protein.

The 4-cyclopropylpyridin-3-amine scaffold provides multiple vectors for these optimization strategies. The amine can be elaborated to introduce new functionality, and modifications to the pyridine ring can explore different binding pockets. The cyclopropyl group can also be a key interaction motif, and its modification can fine-tune binding affinity.

Scaffold Hopping and Bioisosteric Replacements based on the 4-Cyclopropylpyridin-3-amine Scaffold

Scaffold hopping is a strategy used to identify novel chemical scaffolds with similar biological activity to a known active compound. nih.gov This can lead to compounds with improved properties, such as increased potency, better selectivity, or a more favorable pharmacokinetic profile. The 4-cyclopropylpyridin-3-amine scaffold can serve as a starting point for scaffold hopping explorations.

Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological properties. nih.gov For example, the pyridine ring in 4-cyclopropylpyridin-3-amine could be replaced with other five- or six-membered heterocycles to explore new interactions with a target. Similarly, the cyclopropyl group can be replaced with other small, constrained ring systems.

Table 3: Potential Bioisosteric Replacements for the 4-Cyclopropylpyridin-3-amine Scaffold

| Original Moiety | Bioisosteric Replacement(s) | Rationale |

| Pyridine | Pyrimidine, Pyrazole (B372694), Thiophene | Modulate H-bonding, pKa, and metabolic stability |

| Cyclopropyl | Oxetane, Cyclobutane, Azetidine | Alter lipophilicity, solubility, and vector for substitution |

| Amine | Hydroxylamine, Methyleneamine | Modify basicity and hydrogen bonding capacity |

This table outlines potential bioisosteric replacements to illustrate the principles of scaffold hopping.

Advanced Analytical and Spectroscopic Characterization in Research of 4 Cyclopropylpyridin 3 Amine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 4-Cyclopropylpyridin-3-amine (B1444612) hydrochloride. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the compound's connectivity and stereochemistry.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the protons of the pyridine (B92270) ring and the cyclopropyl (B3062369) group.

Pyridyl Protons: The protons on the pyridine ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The presence of the amine and cyclopropyl substituents will influence their precise chemical shifts and give rise to characteristic splitting patterns (doublets, doublets of doublets) due to spin-spin coupling.

Cyclopropyl Protons: The protons of the cyclopropyl group will be observed in the aliphatic region, generally at higher field (lower ppm values). The methine proton (CH) and the methylene protons (CH₂) of the cyclopropyl ring will exhibit complex multiplets due to their diastereotopic nature and coupling to each other.

Amine Protons: The amine (NH₂) protons and the ammonium (NH₃⁺) proton of the hydrochloride salt would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. In a DMSO-d₆ solution, these protons might be observed at a downfield position. reddit.com

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework of the molecule.

Pyridyl Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region, typically between 120 and 150 ppm.

Cyclopropyl Carbons: The carbons of the cyclopropyl group will appear at a much higher field, with the methine carbon being more downfield than the methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Cyclopropylpyridin-3-amine Hydrochloride

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-2 | 8.0 - 8.5 | 140 - 145 |

| Pyridine H-5 | 7.2 - 7.7 | 125 - 130 |

| Pyridine H-6 | 8.2 - 8.7 | 145 - 150 |

| Amine NH₂ | Broad, variable | - |

| Cyclopropyl CH | 1.5 - 2.0 | 15 - 20 |

| Cyclopropyl CH₂ | 0.5 - 1.2 | 5 - 10 |

Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions.

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) further provides valuable information about the structure through the analysis of fragmentation patterns.

For this compound, electrospray ionization (ESI) would be a suitable ionization method, which would likely result in the observation of the protonated molecule [M+H]⁺ in the mass spectrum, where M is the free base. This would allow for the accurate determination of the molecular weight.

Expected Fragmentation Pattern:

While a specific mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on the known fragmentation of amines and pyridine derivatives. nih.govdocbrown.info Common fragmentation pathways would likely involve:

Loss of the cyclopropyl group: Cleavage of the bond between the pyridine ring and the cyclopropyl group would result in a significant fragment ion.

Ring fragmentation: The pyridine ring itself could undergo fragmentation, leading to smaller charged species.

Loss of ammonia: The amino group could be lost as a neutral ammonia molecule.

High-resolution mass spectrometry (HRMS) would be instrumental in determining the exact elemental composition of the parent ion and its fragments, further confirming the identity of the compound.

Table 2: Predicted Mass Spectrometry Data for 4-Cyclopropylpyridin-3-amine

| Parameter | Predicted Value |

| Molecular Formula (Free Base) | C₈H₁₀N₂ |

| Molecular Weight (Free Base) | 134.18 g/mol |

| [M+H]⁺ (Monoisotopic) | 135.0917 m/z |

| Major Fragment 1 (Loss of C₃H₅) | 94.0553 m/z |

| Major Fragment 2 (Loss of NH₃) | 118.0811 m/z |

Note: These are theoretical values. Actual observed masses may vary slightly.

X-ray Crystallography for Solid-State Structure and Protein-Ligand Complex Analysis

A successful crystallographic analysis would reveal:

The planarity of the pyridine ring.

The orientation of the cyclopropyl group relative to the pyridine ring.

The conformation of the amine group.

The nature of the intermolecular interactions, such as hydrogen bonding between the amine group, the pyridinium nitrogen, and the chloride counter-ion, which dictate the crystal packing.

In the context of medicinal chemistry, X-ray crystallography is also invaluable for studying the interactions of a ligand with its protein target. If this compound were to be investigated as a ligand for a specific protein, co-crystallization and subsequent X-ray diffraction analysis could elucidate the binding mode, identify key interactions within the active site, and guide further drug design efforts.

Chromatographic Methods (e.g., HPLC, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating the target compound from any impurities, starting materials, or byproducts.

HPLC for Purity Assessment:

A typical HPLC method for a polar compound like this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium acetate or formic acid in water) and an organic solvent (like acetonitrile or methanol). researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A UV detector would be suitable for detection, as the pyridine ring is chromophoric. The purity of the sample is determined by the relative area of the main peak in the chromatogram.

LC-MS for Reaction Monitoring and Impurity Identification:

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is particularly useful for:

Reaction Monitoring: Aliquots can be taken from a reaction mixture at different time points and analyzed by LC-MS to track the consumption of starting materials and the formation of the desired product.

Impurity Profiling: LC-MS can be used to detect and identify impurities present in the final product, even at trace levels. The mass spectrometer provides the molecular weight of each impurity, which aids in its structural elucidation.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is an example method and would require optimization for the specific compound.

Future Research Directions and Unresolved Challenges

Development of Highly Selective Analogs of 4-Cyclopropylpyridin-3-amine (B1444612) for Specific Biological Targets

A primary challenge in the development of kinase inhibitors is achieving high selectivity to minimize off-target effects and associated toxicities. The 4-cyclopropylpyridin-3-amine scaffold serves as a valuable starting point for designing such selective agents. Future research will likely concentrate on structural modifications to enhance binding affinity and specificity for particular biological targets, particularly protein kinases, which are often implicated in proliferative diseases.

The cyclopropyl (B3062369) group itself is a key feature that can be exploited. Its rigid, three-dimensional structure can enforce specific conformations that may be favorable for binding to the active site of certain kinases while being unfavorable for others. acs.org Structure-activity relationship (SAR) studies on related pyridin-3-amine derivatives have shown that modifications at various positions can drastically alter kinase selectivity. nih.gov For instance, derivatization of the amine group or substitution on the pyridine (B92270) ring can be systematically explored to probe interactions with specific amino acid residues within the ATP-binding pocket of a target kinase.

Key strategies for developing selective analogs include:

Structure-Based Drug Design (SBDD): Utilizing X-ray crystallography data of target kinases, researchers can design analogs of 4-cyclopropylpyridin-3-amine that form specific hydrogen bonds, hydrophobic, or π-stacking interactions with the target's active site. acs.org

Fragment-Based Drug Discovery (FBDD): Small molecular fragments can be screened for binding to the target kinase, and promising fragments can be grown or linked to the 4-cyclopropylpyridin-3-amine core to create novel, potent, and selective inhibitors. acs.org

Conformationally Restricted Analogs: Introducing additional cyclic structures or rigid linkers can lock the molecule into a bioactive conformation, thereby increasing selectivity for the intended target. nih.gov

Table 1: Potential Kinase Targets for Selective Analog Development

| Kinase Family | Rationale for Targeting | Potential for Selectivity |

|---|---|---|

| CDKs (Cyclin-Dependent Kinases) | Dysregulation is a hallmark of many cancers. rsc.org | Analogs of N-(pyridin-3-yl)pyrimidin-4-amine have shown promise as potent CDK2 inhibitors. rsc.org |

| FGFR (Fibroblast Growth Factor Receptors) | Implicated in various cancers, including non-small cell lung cancer. nih.gov | Pyridin-3-amine derivatives have been successfully designed as multi-targeted FGFR inhibitors. nih.gov |

| ALK (Anaplastic Lymphoma Kinase) | A known oncogenic driver in certain cancers. | Cyclopropane-containing inhibitors have been developed with high selectivity for ALK. acs.org |

| JAK (Janus Kinases) | Key targets in inflammatory diseases and some cancers. | Pyrazolo[3,4-d]pyrimidine scaffolds, related to aminopyridines, have yielded selective JAK inhibitors. nih.gov |

Exploration of New Therapeutic Areas (non-clinical) Based on Compound Modulations

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known for its wide array of biological activities. nih.gov Beyond its application in oncology, derivatives of 4-cyclopropylpyridin-3-amine could be modulated to explore a variety of other therapeutic areas in non-clinical research.

Future explorations could include:

Anti-inflammatory Agents: Pyridine derivatives have demonstrated anti-inflammatory properties. nih.gov Modifications to the 4-cyclopropylpyridin-3-amine structure could lead to the development of inhibitors of inflammatory kinases or other mediators of the inflammatory response.

Antimicrobial Agents: The aminopyridine core is present in various compounds with antibacterial activity. nih.gov Novel derivatives could be synthesized and screened against a panel of pathogenic bacteria, including multi-drug resistant strains.

Antiprotozoal Agents: Aminopyridine-containing compounds are being actively researched for the treatment of neglected tropical diseases caused by protozoa, such as Leishmaniasis and Chagas disease. nih.govtandfonline.com This represents a significant area for potential application.

Implementation of Green Chemistry Principles for Scalable and Sustainable Synthesis of Derivatives

As the development of 4-cyclopropylpyridin-3-amine derivatives progresses towards potential large-scale production, the sustainability and environmental impact of the synthetic routes become critical. The implementation of green chemistry principles is an unresolved challenge that needs to be addressed for the long-term viability of this chemical class.

Key green chemistry approaches applicable to the synthesis of these derivatives include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for the use of more environmentally benign solvents. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials are combined to form the final product in a single step reduces waste, energy consumption, and purification efforts. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with safer alternatives like water, ethanol, or ionic liquids is a core principle of green chemistry. bohrium.comrasayanjournal.co.in

Catalysis: Employing reusable, non-toxic catalysts can replace stoichiometric reagents that generate significant waste. bohrium.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, where possible, represents an ideal green chemistry approach. nih.gov

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Pyridine Derivatives

| Parameter | Conventional Synthesis | Green Synthesis Approach |

|---|---|---|

| Reaction Time | Often several hours to days | Minutes to a few hours nih.gov |

| Energy Consumption | High (prolonged heating/refluxing) | Lower (e.g., microwave irradiation) rasayanjournal.co.in |

| Solvents | Often uses toxic and volatile organic solvents | Water, ethanol, or solvent-free conditions nih.govbohrium.com |

| Waste Generation | Higher due to multi-step processes and purification | Minimized through one-pot reactions and catalysis nih.gov |

| Yields | Variable | Often higher and with purer products nih.gov |

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of 4-Cyclopropylpyridin-3-amine Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the development of 4-cyclopropylpyridin-3-amine derivatives is no exception. These computational tools can accelerate the design-synthesize-test-analyze cycle, making the discovery of new drug candidates more efficient and cost-effective. uwaterloo.ca

Future research will increasingly rely on:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of virtual compounds before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates.

Generative AI: Generative models can design entirely new molecules based on the 4-cyclopropylpyridin-3-amine scaffold, optimized for specific properties like high binding affinity to a target and drug-like characteristics. nih.gov

Virtual Screening: AI-powered virtual screening can rapidly sift through vast chemical libraries to identify compounds that are likely to bind to a specific biological target, providing new starting points for optimization. nih.gov

In Silico Optimization: Computational approaches, such as molecular docking and molecular dynamics simulations, can provide insights into how derivatives bind to their targets at an atomic level, guiding the rational design of more potent and selective analogs. rsc.org

Q & A

Intermediate Research Question

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation/contact. and recommend immediate rinsing with water upon exposure.

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hygroscopic degradation. Avoid light exposure, as cyclopropyl groups may undergo photolytic ring-opening .

How can reaction byproducts during synthesis be analyzed, and what purification strategies are recommended?

Advanced Research Question

Byproducts (e.g., unreacted cyclopropyl precursors or oxidized derivatives) are identified via LC-MS or TLC. For purification:

- Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate the hydrochloride salt. notes HPLC (>98% purity) as a critical quality control step.

What are the potential biological targets of this compound based on structural analogs?

Basic Research Question

Analogous compounds (e.g., in and ) bind to serotonin/dopamine receptors or enzymes like monoamine oxidases. The cyclopropyl group may enhance metabolic stability, while the pyridine-amine moiety facilitates hydrogen bonding with active sites. Target prioritization can be guided by similarity searching in ChEMBL or PubChem BioAssay databases.

How can researchers address contradictions in biological assay data for this compound?

Advanced Research Question

Discrepancies (e.g., varying IC values across studies) may arise from assay conditions (pH, co-solvents) or cell line variability. Standardize protocols using controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays). ’s pharmacopeial methods for related compounds provide a template for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.